molecular formula C12H20N5O4P B562748 Adefovir-d4 Diethyl Ester CAS No. 1189929-36-9

Adefovir-d4 Diethyl Ester

Cat. No. B562748
CAS RN: 1189929-36-9
M. Wt: 333.321
InChI Key: SACBMARVYGBCAK-NZLXMSDQSA-N
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Description

Adefovir-d4 Diethyl Ester is a biochemical used for proteomics research . It is the labelled analogue of Adefovir Diethyl Ester, which is a phosphonate ester of Adefovir, an antiviral agent . Its molecular formula is C12H16D4N5O4P and it has a molecular weight of 333.32 .


Synthesis Analysis

An improved synthesis of the antiviral drug adefovir, which includes Adefovir-d4 Diethyl Ester, has been presented . The synthesis process had issues with capricious yields and a reliance on problematic reagents and solvents, such as magnesium tert-butoxide and DMF, to achieve high conversions to the target . A systematic study led to the identification of an iodide reagent which affords higher yields than previous approaches and allows for reactions to be conducted up to 10 g in scale under milder conditions . The use of a novel tetrabutylammonium salt of adenine facilitates alkylations in solvents other than DMF .


Molecular Structure Analysis

The molecular structure of Adefovir-d4 Diethyl Ester is represented by the formula C12H16D4N5O4P . This structure is an acyclic nucleotide analog of adenosine monophosphate .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of Adefovir-d4 Diethyl Ester include the use of an iodide reagent for higher yields and the use of a novel tetrabutylammonium salt of adenine for alkylations in solvents other than DMF . The regioselectivity is affected by the substitution pattern of the nucleobase .


Physical And Chemical Properties Analysis

Adefovir-d4 Diethyl Ester has a molecular weight of 333.32 . It is an acyclic nucleotide analog with the molecular formula C12H16D4N5O4P .

Scientific Research Applications

Antiviral Activity Against Hepatitis B Virus (HBV)

Adefovir-d4 Diethyl Ester: has been studied for its antiviral effects, particularly against the replication of HBV. It is a derivative of adefovir, which is widely used in the treatment of chronic hepatitis B (CHB). The compound has shown promising results in inhibiting HBV production in a dose-dependent manner, similar to that of adefovir dipivoxil . This suggests its potential as a therapeutic candidate for clinical studies aimed at controlling HBV infection.

Reduced Cytotoxicity

One of the significant advantages of Adefovir-d4 Diethyl Ester is its low cytotoxicity against HepG2 cells, even at higher concentrations. This property is crucial for antiviral drugs as it minimizes adverse effects on human cells while targeting the virus . The compound’s ability to inhibit viral replication without harming the host cells makes it an excellent candidate for further research and development.

Treatment of Lamivudine-Resistant HBV Strains

The compound has been suggested as a potential treatment option against lamivudine-resistant HBV strains. Resistance to antiviral drugs is a growing concern, and Adefovir-d4 Diethyl Ester could provide an alternative for patients who have developed resistance to other treatments like lamivudine .

Potential for Long-Lasting Antiviral Effects

Research indicates that Adefovir-d4 Diethyl Ester derivatives may offer fast-acting and long-lasting anti-HBV effects. This is particularly important for chronic infections where sustained viral suppression is needed to prevent liver damage and other long-term complications associated with HBV .

Anti-HBV Activity in Animal Models

The efficacy of Adefovir-d4 Diethyl Ester has been tested in animal models, such as infected ducks, where it significantly reduced the replication of duck HBV. This was accompanied by a notable reduction in liver inflammation, indicating the compound’s potential for treating HBV in vivo .

Therapeutic Candidate for Clinical Studies

Given its potent anti-HBV activity and low cytotoxicity, Adefovir-d4 Diethyl Ester is considered a promising therapeutic candidate for potential clinical studies. Its effectiveness in preclinical models paves the way for further investigation into its use as a treatment for HBV in humans .

Design and Synthesis of Derivatives

The design and synthesis of novel derivatives of Adefovir-d4 Diethyl Ester have been a focus of research, aiming to enhance its antiviral activity and selectivity. These efforts have led to compounds with more potent antiviral activity and higher selectivity indices than adefovir dipivoxil, suggesting improvements in efficacy and safety profiles .

Proteomics Research

Adefovir-d4 Diethyl Ester: is also used in proteomics research as a biochemical tool. Its molecular formula and weight make it suitable for various applications in the study of proteins and their interactions, although specific details of such applications are not provided in the search results .

Safety and Hazards

Adefovir-d4 Diethyl Ester can cause damage to organs through prolonged or repeated exposure . It is harmful if swallowed and can cause skin and eye irritation .

Future Directions

The improved synthesis of Adefovir-d4 Diethyl Ester has opened up possibilities for the synthesis of several new adefovir analogues . This highlights the versatility of the approach and could lead to the development of new antiviral drugs .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway of Adefovir-d4 Diethyl Ester involves the conversion of Adefovir-d4 to its diethyl ester form through a series of reactions.", "Starting Materials": [ "Adefovir-d4", "Ethyl iodide", "Sodium hydride", "Diethyl carbonate", "Tetrahydrofuran", "Methanol", "Water" ], "Reaction": [ "Adefovir-d4 is reacted with ethyl iodide in the presence of sodium hydride in tetrahydrofuran to form Adefovir-d4 ethyl ester.", "Adefovir-d4 ethyl ester is then reacted with diethyl carbonate in the presence of sodium hydride in tetrahydrofuran to form Adefovir-d4 diethyl ester.", "The product is then purified by washing with methanol and water." ] }

CAS RN

1189929-36-9

Molecular Formula

C12H20N5O4P

Molecular Weight

333.321

IUPAC Name

9-[1,1,2,2-tetradeuterio-2-(diethoxyphosphorylmethoxy)ethyl]purin-6-amine

InChI

InChI=1S/C12H20N5O4P/c1-3-20-22(18,21-4-2)9-19-6-5-17-8-16-10-11(13)14-7-15-12(10)17/h7-8H,3-6,9H2,1-2H3,(H2,13,14,15)/i5D2,6D2

InChI Key

SACBMARVYGBCAK-NZLXMSDQSA-N

SMILES

CCOP(=O)(COCCN1C=NC2=C1N=CN=C2N)OCC

synonyms

P-[[2-(6-Amino-9H-purin-9-yl)ethoxy-d4]methyl]phosphonic Acid Diethyl Ester;  [[2-(6-Amino-9H-purin-9-yl)ethoxy-d4]methyl]phosphonic Acid Diethyl Ester; 

Origin of Product

United States

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